

CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP-640186

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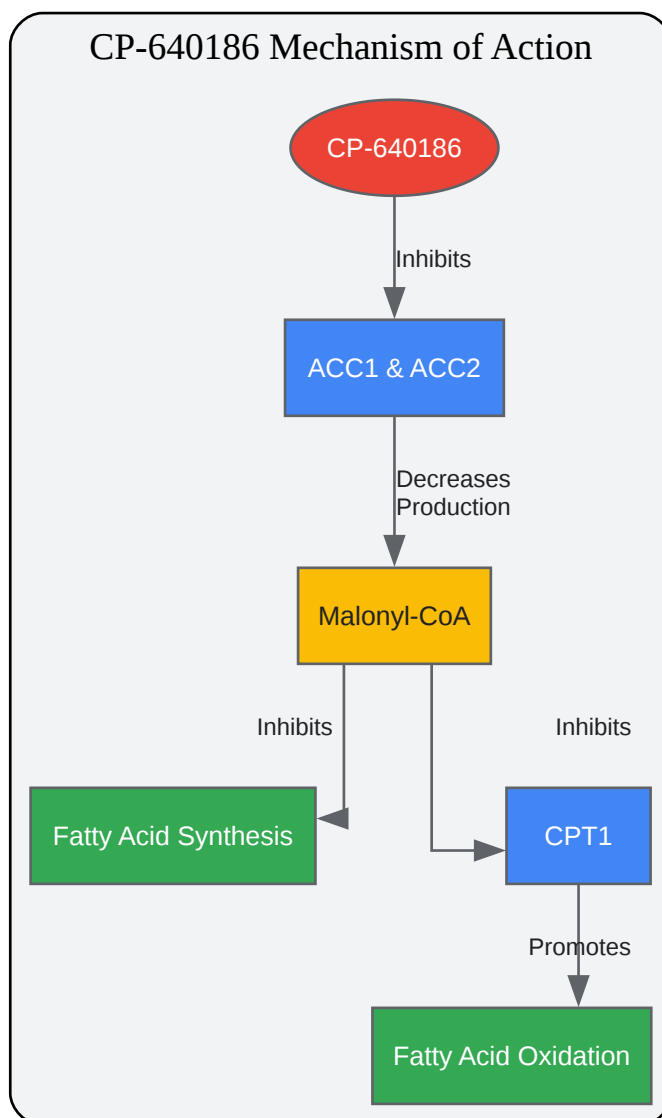
Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC). As an isozyme-nonspecific inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating the synthesis of malonyl-CoA. This inhibition leads to a dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation. These metabolic modulations have positioned **CP-640186** as a significant tool in metabolic disease research and a potential therapeutic agent for conditions such as metabolic syndrome, obesity, and nonalcoholic fatty liver disease. Recent studies have also uncovered novel applications for **CP-640186**, including its role in platelet function and as an antiviral agent. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data associated with **CP-640186**.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

CP-640186 functions as a reversible, allosteric inhibitor of both ACC isozymes, ACC1 and ACC2.^[1] It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface.^[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.^{[1][2][3]} By inhibiting ACC, **CP-640186** blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.^{[4][5][6]}

The reduction in malonyl-CoA levels has a dual consequence. Firstly, it directly inhibits the synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction leads to the disinhibition of CPT1. This allows for the transport of fatty acids into the mitochondria, thereby promoting their oxidation.



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Mechanism of **CP-640186** action on fatty acid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CP-640186** from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and stimulatory Activity

Parameter	Target/Cell Line	Species	Value	Reference
IC50	ACC1 (liver)	Rat	53 nM	[3] [4] [5] [6]
ACC2 (skeletal muscle)	Rat	61 nM	[3] [4] [5] [6]	
ACC1 & ACC2	Not Specified	~55 nM	[2] [3]	
DENV-1 (BHK-21 cells)	Virus	0.96 μ M	[7]	
DENV-2 (BHK-21 cells)	Virus	1.22 μ M	[7]	
DENV-3 (BHK-21 cells)	Virus	0.99 μ M	[7]	
DENV-4 (BHK-21 cells)	Virus	1.69 μ M	[7]	
Zika Virus (BHK-21 cells)	Virus	1.27 μ M	[7]	
EC50	Fatty Acid Synthesis Inhibition (HepG2 cells)	Human	0.62 μ M	[4]
Triglyceride Synthesis Inhibition (HepG2 cells)	Human	1.8 μ M	[4]	
Palmitate Acid Oxidation Stimulation (C2C12 cells)	Mouse	57 nM	[1] [4] [7]	
Palmitate Acid Oxidation Stimulation (rat	Rat	1.3 μ M	[4] [7] [8]	

epitrochlearis
muscle)

DENV2			
Proliferation	Virus	0.50 µM	[7]
Inhibition			

Table 2: In Vivo Efficacy

Parameter	Effect	Species	Value (ED50)	Reference
ED50	Malonyl-CoA Lowering (Liver)	Rat	55 mg/kg	[2][3]
Malonyl-CoA Lowering (Soleus Muscle)	Rat	6 mg/kg	[2][3]	
Malonyl-CoA Lowering (Quadriceps Muscle)	Rat	15 mg/kg	[2][3]	
Malonyl-CoA Lowering (Cardiac Muscle)	Rat	8 mg/kg	[2][3]	
Fatty Acid Synthesis Inhibition	Rat	13 mg/kg	[1][2][3]	
Fatty Acid Synthesis Inhibition	CD1 Mice	11 mg/kg	[1][2][3]	
Fatty Acid Synthesis Inhibition	ob/ob Mice	4 mg/kg	[1][2][3]	
Whole Body Fatty Acid Oxidation Stimulation	Rat	~30 mg/kg	[2][3][8]	
Acute Efficacy (1 hour post-dose)	Rat	4.6 mg/kg	[4]	
Acute Efficacy (4 hours post-dose)	Rat	9.7 mg/kg	[4]	

Acute Efficacy (8 hours post-dose)	Rat	21 mg/kg	[4]
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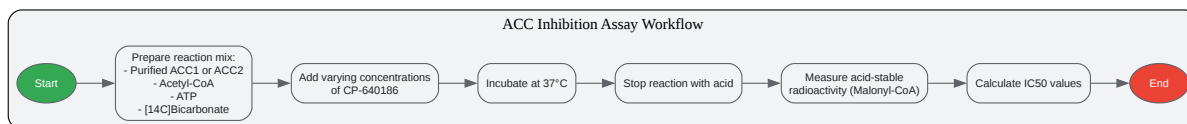
Table 3: Pharmacokinetic Properties in Rats

Parameter	Route	Value	Reference
Plasma Half-life (t _{1/2})	IV (5 mg/kg) / Oral (10 mg/kg)	1.5 h	[1][4]
Bioavailability	Oral (10 mg/kg)	39%	[4]
Plasma Clearance (Cl _p)	IV (5 mg/kg)	65 ml/min/kg	[4]
Volume of Distribution (V _{dss})	IV (5 mg/kg)	5 liters/kg	[4]
T _{max} (Oral)	Oral (10 mg/kg)	1.0 h	[4]
C _{max} (Oral)	Oral (10 mg/kg)	345 ng/mL	[1][4]
AUC _{0-∞} (Oral)	Oral (10 mg/kg)	960 ng•h/mL	[1][4]

Experimental Protocols

In Vitro ACC Inhibition Assay

A common method to determine the IC₅₀ of **CP-640186** against ACC1 and ACC2 involves a radiometric assay.



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Workflow for determining ACC inhibition.

Methodology:

- Purified rat liver ACC1 or rat skeletal muscle ACC2 is used.
- The enzyme is incubated with a reaction mixture containing acetyl-CoA, ATP, and [14C]bicarbonate.
- **CP-640186** is added at various concentrations.
- The reaction is allowed to proceed for a set time at 37°C.
- The reaction is terminated by the addition of acid.
- The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed, is measured by scintillation counting.
- IC50 values are calculated from the dose-response curves.

Cellular Fatty Acid Synthesis and Oxidation Assays

Fatty Acid Synthesis in HepG2 Cells:

- HepG2 cells are treated with varying concentrations of **CP-640186** (e.g., 0.62-1.8 µM) for 2 hours.[\[4\]](#)[\[5\]](#)
- [14C]acetate is added to the culture medium.
- After incubation, cellular lipids are extracted.
- The incorporation of radiolabeled acetate into the lipid fraction is measured to quantify fatty acid synthesis.
- EC50 values for the inhibition of fatty acid and triglyceride synthesis are determined.[\[4\]](#)

Fatty Acid Oxidation in C2C12 Myotubes:

- Differentiated C2C12 myotubes are treated with **CP-640186** (e.g., 0.1 nM-100 μ M) for 2 hours.[4][5]
- [3H]palmitate is added to the medium.
- The rate of fatty acid oxidation is determined by measuring the production of [3H]H₂O.
- EC₅₀ values for the stimulation of palmitate oxidation are calculated.[4]

In Vivo Studies in Rodents

Malonyl-CoA Measurement:

- Rats are administered **CP-640186** via oral gavage at various doses (e.g., 6-55 mg/kg).[2][3]
- After a specified time, tissues such as the liver, soleus muscle, quadriceps muscle, and heart are collected.
- Malonyl-CoA levels in the tissue extracts are quantified using methods like HPLC.
- ED₅₀ values for the reduction of malonyl-CoA are determined.[2][3]

Whole-Body Fatty Acid Oxidation:

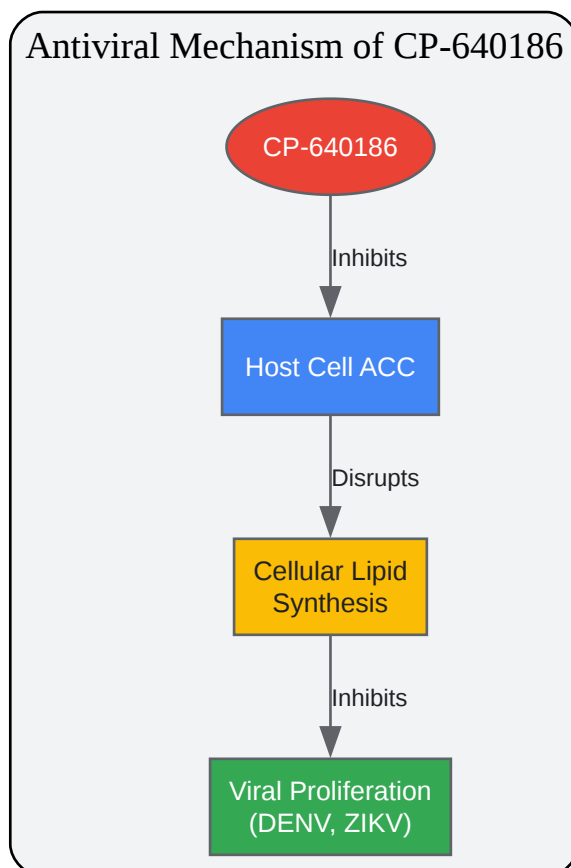
- Rats are given an oral dose of **CP-640186** (e.g., ~30 mg/kg).[2][3][8]
- The animals are placed in metabolic chambers.
- The respiratory exchange ratio (RER = VCO₂/VO₂) is measured to assess the shift from carbohydrate to fatty acid utilization as an energy source. A lower RER indicates increased fatty acid oxidation.[4]

Expanded Functions and Research Areas

Antiviral Activity

Recent research has demonstrated that **CP-640186** possesses antiviral properties against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV).[7] The proposed mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment

essential for viral proliferation.[7] In a DENV2 infection mouse model, oral administration of **CP-640186** (10 mg/kg/day) significantly improved the survival rate.[7]



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Proposed antiviral mechanism of **CP-640186**.

Platelet Function

CP-640186 has been shown to impact platelet function. Inhibition of ACC in platelets leads to an increase in α -tubulin acetylation. This modification impairs thrombin-induced platelet aggregation.[9] This suggests a potential role for ACC inhibitors in modulating platelet activity and thrombosis.

Conclusion

CP-640186 is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC. Its ability to decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation, makes it an invaluable tool for studying metabolic pathways. The extensive in vitro and in vivo data underscore its potential for therapeutic applications in metabolic disorders. Furthermore, emerging research into its antiviral and anti-platelet activities opens new avenues for investigation and drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with or interested in the multifaceted functions of **CP-640186**.

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